Structural Chemotype Differentiation: 5-Amino-4-Keto vs. 4-Amino Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold
The target compound bears a 5-amino-4-keto substitution pattern, which is structurally distinct from the 4-amino pyrazolo[3,4-d]pyrimidine chemotype represented by the Src-family kinase inhibitor PP1 (CAS 172889-26-8). PP1 potently inhibits Lck and Fyn kinases with IC50 values of 5 nM and 6 nM, respectively, via an ATP-competitive mechanism at the kinase hinge region . The 5-amino-4-keto arrangement in the target compound positions the hydrogen bond donor/acceptor functionality differently, predicting a divergent kinase selectivity profile and reduced Src-family kinase engagement. This chemotype divergence is consistent with the pyrazolo[3,4-d]pyrimidin-4-one scaffold's established role in phosphodiesterase (PDE) inhibition rather than kinase inhibition [1].
| Evidence Dimension | Chemotype classification and primary pharmacological target class |
|---|---|
| Target Compound Data | 5-amino-4-keto pyrazolo[3,4-d]pyrimidin-4-one; associated with PDE inhibition scaffold class (PDE9 patent family US9617269); no reported Src kinase inhibition |
| Comparator Or Baseline | PP1 (4-amino pyrazolo[3,4-d]pyrimidine): Lck IC50 = 5 nM, Fyn IC50 = 6 nM (in vitro kinase assay) |
| Quantified Difference | Structural chemotype divergence; PP1 engages Src kinases at 5–6 nM, while the target compound is not associated with Src inhibition; different primary target class (PDE vs. kinase) |
| Conditions | PP1 data from in vitro kinase inhibition assays using recombinant Lck and Fyn; target compound structural classification based on patent family US9617269 |
Why This Matters
For procurement decisions, this chemotype difference is critical: if the experimental objective is Src-family kinase inhibition, PP1 or its analogs are appropriate; if the objective requires a PDE-biased pyrazolopyrimidinone scaffold with distinct target engagement, the 5-amino-4-keto compound is the correct selection—simple substitution is not scientifically valid.
- [1] US Patent US9617269. N-Substituted Pyrazolo[3,4-D] Pyrimidine Ketone Compound, and Preparation Process and Use Thereof. Filed 2013-08-02. Assignee: Sun Yat-Sen University. Describes pyrazolo[3,4-d]pyrimidin-4-one ketone compounds as phosphodiesterase IX (PDE9) inhibitors. View Source
